An In-Depth Technical Guide to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-(4-chloro-3-methylphenyl)-4-oxobutanoic Acid: Properties, Synthesis, and Applications
Introduction
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a halogenated aromatic keto-acid that serves as a valuable intermediate and building block in synthetic organic chemistry. Its unique structure, featuring a butanoic acid chain attached to a substituted phenyl ring, offers multiple reactive sites, making it a versatile precursor for a wide range of more complex molecules. The presence of the chloro and methyl groups on the aromatic ring significantly influences its electronic properties and steric profile, which can be strategically exploited in the design of novel compounds, particularly within the pharmaceutical and materials science sectors.
First cataloged in chemical databases in 2005, the study of this compound is part of a broader interest in aromatic ketones and their derivatives for developing new chemical entities with specific biological activities or material properties. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, an overview of its reactivity, and a discussion of its potential applications for researchers and professionals in drug development.
| Identifier | Value | Source |
| IUPAC Name | 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid | PubChem |
| CAS Number | 54557-91-4 | BenchChem, PubChem |
| Molecular Formula | C₁₁H₁₁ClO₃ | PubChem |
| Molecular Weight | 226.65 g/mol | BenchChem, PubChem |
| InChI Key | HECCMMXKNZDUIU-UHFFFAOYSA-N | Sigma-Aldrich |
| Synonyms | 4-(4-Chloro-3-methylphenyl)-4-oxobutyric acid | BenchChem, PubChem |
Physicochemical Properties
The physicochemical properties of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid are dictated by its combination of a polar carboxylic acid group, a moderately polar ketone, and a largely nonpolar substituted aromatic ring. This amphiphilic nature influences its solubility and chromatographic behavior. The chloro and methyl substituents on the phenyl ring modulate the reactivity of the aromatic system and can play a crucial role in the pharmacokinetic and pharmacodynamic profiles of its derivatives.
| Property | Value (Computed) | Source |
| XLogP3 | 2.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Formal Charge | 0 | PubChem |
| Polar Surface Area | 54.4 Ų | PubChem |
| Physical Appearance | Peach solid | Sigma-Aldrich |
Synthesis and Purification: A Validated Protocol
The most reliable and widely employed method for synthesizing 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of a substituted benzene with succinic anhydride, using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The methodology is analogous to the well-established synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid, a common experiment in undergraduate organic chemistry curricula that demonstrates the principles of electrophilic aromatic substitution.
Mechanism and Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion from the interaction between succinic anhydride and aluminum chloride. This electrophile then attacks the electron-rich 1-chloro-2-methylbenzene ring. The substitution occurs preferentially at the position para to the chloro group and ortho to the methyl group, guided by the directing effects of these substituents. The subsequent acidic workup hydrolyzes the aluminum-carboxylate complex to yield the final carboxylic acid product. Controlling the temperature and stoichiometry is critical to prevent side reactions such as polysubstitution.
Detailed Experimental Protocol
Materials:
-
1-Chloro-2-methylbenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and anhydrous DCM. Cool the suspension in an ice bath to 0-5 °C.
-
Succinic Anhydride Addition: Separately, dissolve succinic anhydride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Aromatic Substrate Addition: Add 1-chloro-2-methylbenzene (1.0 equivalent) dropwise to the reaction mixture. After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Reaction Quench: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the catalyst and protonates the product.
-
Extraction and Isolation: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.
-
Acid-Base Purification: Extract the combined organic layers with a saturated NaHCO₃ solution. This converts the carboxylic acid product into its water-soluble sodium salt, separating it from neutral organic impurities.
-
Precipitation: Cool the aqueous bicarbonate layer in an ice bath and acidify it by slowly adding concentrated HCl until the pH is ~1-2. The desired product will precipitate as a solid.
-
Final Steps: Collect the solid product by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it under vacuum. The purity can be further enhanced by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Workflow for the Friedel-Crafts synthesis of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid.
Reactivity and Potential Transformations
The molecule possesses three key functional regions that dictate its chemical reactivity: the carboxylic acid, the ketone, and the substituted aromatic ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification (e.g., reaction with an alcohol under acidic conditions) and amide bond formation (e.g., via activation to an acyl chloride followed by reaction with an amine). A related derivative, for instance, is converted to its methyl ester by reacting with methanol and acetyl chloride.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also serve as a handle for forming carbon-carbon bonds through reactions like the Wittig or Grignard reactions.
-
Aromatic Ring: The chloro and methyl groups are ortho- and para-directing. However, the deactivating effect of the chloro and acyl groups, combined with steric hindrance, makes further electrophilic aromatic substitution challenging.
-
Combined Reactivity: The 1,4-relationship of the ketone and carboxylic acid makes this molecule a precursor for various heterocyclic systems. For example, similar β-aroylacrylic acids react with nitrogen-containing nucleophiles like hydrazine to form pyridazine derivatives or with diamines to form quinoxalones. This highlights its potential in building diverse molecular scaffolds.
Potential Applications in Drug Discovery and Development
While specific biological activities of 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid itself are not extensively documented, its structural motifs are present in many biologically active compounds. Its primary value lies in its role as a versatile chemical intermediate.
-
Antimicrobial Agents: A study on derivatives of this compound revealed a strong link between its core structure and antimicrobial potency, particularly against Gram-positive bacteria. The chlorophenyl moiety was identified as a key contributor to this activity, suggesting that this scaffold is a promising starting point for developing new antibiotics.
-
Anticancer Research: The broader class of molecules known as 4-thiazolidinones, which can be synthesized from precursors like this keto-acid, has shown significant potential as anticancer agents. These compounds can be designed to target various biotargets involved in cancer progression. The ability to modify the aromatic ring and the carboxylic acid allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.
-
Molecular Scaffolding: The compound serves as a foundational structure for generating libraries of more complex molecules. The dual functionality allows for sequential or orthogonal chemical modifications, enabling the rapid synthesis of diverse derivatives for high-throughput screening in drug discovery campaigns.
Safety and Handling
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.
Conclusion
4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid is a well-defined chemical entity with significant potential as a building block for advanced synthetic applications. Its straightforward synthesis via Friedel-Crafts acylation, combined with the versatile reactivity of its functional groups, makes it an attractive starting material for researchers in medicinal chemistry and materials science. The demonstrated biological activity of its derivatives, particularly in the antimicrobial and anticancer fields, underscores its importance as a scaffold for future research and development endeavors. This guide provides the foundational knowledge required for its synthesis, handling, and strategic application in the laboratory.
References
-
PubChem. (n.d.). 4-(4-Chloro-3-methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
Wikipedia. (2023, April 29). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia. Retrieved January 17, 2026, from [Link]
-
ChemBK. (2024, April 9). 4-(4-methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
IndiaMART. (n.d.). 4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
SpectraBase. (n.d.). 4-[3-Chloro-4-(4-methylphenoxy)anilino]-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
HandWiki. (2024, February 5). Chemistry:4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
El-Sakka, S. S., et al. (2014). Behaviour of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles. Journal of Chemical Sciences, 126(6), 1883–1891. [Link]
-
Lesyk, R., et al. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules, 27(7), 2331. [Link]
-
PubChem. (n.d.). 4-Chloro-4-oxobutanoic acid. Retrieved January 17, 2026, from [Link]
-
Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules. [Link]
